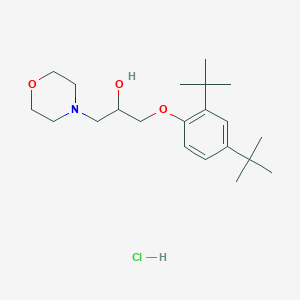![molecular formula C21H15ClN4O3 B2413087 N-(1,3-ベンゾジオキソール-5-イル)-4-クロロ-3-メチル-1-フェニルピラゾロ[3,4-b]ピリジン-5-カルボキサミド CAS No. 899985-44-5](/img/structure/B2413087.png)
N-(1,3-ベンゾジオキソール-5-イル)-4-クロロ-3-メチル-1-フェニルピラゾロ[3,4-b]ピリジン-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Starting Materials: 1,3-benzodioxole-5-boronic acid.
Reaction Conditions: A Suzuki coupling reaction is employed, using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate) in a solvent like toluene or ethanol under reflux conditions.
Formation of the Carboxamide Group
Starting Materials: The intermediate from the previous step and an appropriate amine.
Reaction Conditions: The reaction is typically performed in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Recycling: To reduce costs associated with expensive palladium catalysts.
Green Chemistry Approaches: To minimize environmental impact, such as using water as a solvent or employing microwave-assisted synthesis to reduce energy consumption.
科学的研究の応用
Chemistry
Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.
Biology
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it a valuable tool in biochemical studies.
Medicine
Anticancer Agents: Due to its structural complexity, it has potential as a lead compound in the development of new anticancer drugs.
Anti-inflammatory Agents: Its ability to modulate biological pathways suggests potential use in treating inflammatory diseases.
Industry
Material Science: The compound’s unique electronic properties can be exploited in the development of advanced materials, such as organic semiconductors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyrazolo[3,4-b]pyridine Core
Starting Materials: 4-chloro-3-methyl-1-phenylpyrazole and 2,3-dichloropyridine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (100-120°C).
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically performed in acidic or basic aqueous solutions.
Products: Oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids or quinones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction of the nitro or carbonyl groups to amines or alcohols, respectively.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar solvents like DMF or DMSO at moderate temperatures.
Products: Substitution reactions on the aromatic rings can yield various substituted derivatives.
作用機序
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The mechanism often involves:
Binding to Active Sites: The aromatic and heterocyclic structures allow it to fit into the active sites of enzymes, inhibiting their activity.
Modulation of Pathways: By interacting with key proteins, it can modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-4-chloro-3-methyl-1-phenylpyrazole
- 4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Uniqueness
- Structural Complexity : The combination of benzodioxole, pyrazole, and pyridine moieties in a single molecule is unique, providing a distinct set of chemical and biological properties.
- Versatility : Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a versatile compound.
This detailed overview should provide a comprehensive understanding of N-(1,3-benzodioxol-5-yl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide, from its synthesis to its applications and mechanisms of action
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3/c1-12-18-19(22)15(10-23-20(18)26(25-12)14-5-3-2-4-6-14)21(27)24-13-7-8-16-17(9-13)29-11-28-16/h2-10H,11H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZZOYCSFGGDNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-phenylpyrimidine](/img/structure/B2413009.png)




![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B2413020.png)


![3-hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2413023.png)


